molecular formula C13H13NO2 B8605315 8-Isopropoxyquinoline-2-carbaldehyde

8-Isopropoxyquinoline-2-carbaldehyde

Cat. No.: B8605315
M. Wt: 215.25 g/mol
InChI Key: KUPHUIFUXRACHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Isopropoxyquinoline-2-carbaldehyde is a quinoline derivative featuring an isopropoxy substituent at the 8-position and a carbaldehyde group at the 2-position. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their aromatic heterocyclic structure. The isopropoxy group introduces steric bulk and electron-donating properties, while the carbaldehyde moiety enhances reactivity for further functionalization (e.g., condensation reactions).

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

8-propan-2-yloxyquinoline-2-carbaldehyde

InChI

InChI=1S/C13H13NO2/c1-9(2)16-12-5-3-4-10-6-7-11(8-15)14-13(10)12/h3-9H,1-2H3

InChI Key

KUPHUIFUXRACHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=C1N=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Quinoline Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position) Molecular Formula* Key Properties/Applications Similarity Score Reference
8-(Benzyloxy)-2-quinolinecarbaldehyde Benzyloxy (8) C₁₇H₁₃NO₂ Enhanced lipophilicity; used in ligand synthesis N/A
8-Hydroxyquinoline-2-carboxaldehyde Hydroxy (8) C₁₀H₇NO₂ Metal chelation; antimicrobial activity N/A
1-Methylisoquinoline-8-carbaldehyde Methyl (1), Isoquinoline core C₁₁H₉NO Altered π-electron distribution 1.00
8-Nitroquinoline-2-carbaldehyde Nitro (8) C₁₀H₆N₂O₃ Electron-withdrawing; nitro group enhances electrophilicity 0.90

*Molecular formulas inferred from substituent patterns in evidence.

Key Observations:

Electron-Withdrawing Groups (e.g., Nitro): Enhance electrophilicity at the carbaldehyde group, favoring nucleophilic additions or condensations . Hydroxy Group: Enables hydrogen bonding and metal coordination, as seen in 8-hydroxyquinoline derivatives used as antifungal agents .

Core Structure Differences: Isoquinoline derivatives (e.g., 1-Methylisoquinoline-8-carbaldehyde) exhibit distinct electronic properties due to the fused benzene-pyridine ring orientation, reducing similarity to quinoline-based compounds despite positional analogies .

Reactivity and Functionalization Potential

  • 8-Isopropoxyquinoline-2-carbaldehyde: The isopropoxy group may sterically hinder reactions at the 8-position, directing reactivity toward the carbaldehyde group. This aligns with benzyloxy analogs, where the aldehyde is a common site for Schiff base formation .
  • 8-Nitroquinoline-2-carbaldehyde: The nitro group deactivates the ring, making the carbaldehyde more electrophilic and reactive toward nucleophiles compared to isopropoxy derivatives .

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